2-Amino-1-(3-chlorophenyl)ethanol
Description
2-Amino-1-(3-chlorophenyl)ethanol is a chiral β-amino alcohol with a molecular formula of C₈H₁₀ClNO (free base) and C₈H₁₀ClNO·HCl (hydrochloride salt). Its hydrochloride form (CAS: 169032-01-3) is commercially available with an optical purity exceeding 98% enantiomeric excess (ee), making it a critical intermediate in asymmetric synthesis and pharmaceutical manufacturing . The compound features a 3-chlorophenyl group attached to a two-carbon chain bearing both amino and hydroxyl groups, which contribute to its reactivity and utility in stereoselective reactions. Applications include its use as a building block for β-blockers, chiral ligands, and other bioactive molecules.
Properties
IUPAC Name |
2-amino-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIXOUDTUPEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chlorophenyl)ethanol typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl nitroethanol, which is then reduced to this compound. The reduction step can be carried out using hydrogenation over a palladium catalyst or by using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 3-chlorophenylacetaldehyde or 3-chlorophenylacetone.
Reduction: Formation of 3-chlorophenylethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(3-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Findings from Comparative Studies
Electronic Effects: Chlorine vs. Fluorine: The 3-chloro substituent in this compound provides moderate electron-withdrawing effects, enhancing hydrogen-bonding capacity compared to the smaller, more electronegative fluorine in 2-Amino-1-(3-fluorophenyl)ethanol . Trifluoromethyl Group: The CF₃ group in 2-Amino-1-(3-trifluoromethylphenyl)ethanol HCl significantly increases metabolic stability and lipophilicity, making it advantageous in drug design .
Steric and Positional Effects: Dichloro Substitution: 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl exhibits higher steric hindrance due to adjacent chlorine atoms, reducing reactivity in nucleophilic reactions compared to the mono-chloro analog . Positional Isomerism: 2-(2-Amino-6-chlorophenyl)ethanol (CAS: 100376-53-2) demonstrates altered solubility and bioactivity compared to the 3-chloro isomer, highlighting the importance of substituent placement .
Optical Activity: The (R)-enantiomer of this compound HCl is prioritized in asymmetric synthesis due to its high enantiomeric purity (>98% ee), whereas analogs like 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS: 3600-87-1) are used as reference standards in pharmaceutical analysis .
Physicochemical Properties: Boiling Points: Dichloro-substituted derivatives (e.g., 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl) exhibit higher boiling points (351.4°C) due to increased molecular weight and intermolecular forces . Solubility: The methyl-substituted 2-Amino-1-(3-methylphenyl)ethanol is a liquid at room temperature, offering better solubility in organic solvents compared to solid hydrochloride salts .
Biological Activity
2-Amino-1-(3-chlorophenyl)ethanol, also known as (S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride, is a chiral amino alcohol with significant biological relevance. This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and antimicrobial research. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features:
- Functional Groups : An amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl group.
- Chirality : The presence of a chiral center at the second carbon atom allows for enantiomerically pure forms, which can exhibit different biological activities.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine. This modulation suggests potential applications in treating mood disorders and cognitive dysfunctions. The compound may also interact with various biological targets, influencing pathways involved in neuropharmacological responses.
Neuropharmacological Effects
Research indicates that this compound can affect neurotransmitter transporters, leading to enhanced serotonin and norepinephrine activity. This could have implications for mood regulation and anxiety disorders.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown selective activity against Chlamydia species, indicating potential as a starting point for developing new antimicrobial agents .
Study on Antimicrobial Activity
In a study evaluating various compounds' effectiveness against bacterial pathogens, derivatives of this compound exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The compounds were found to be less potent than established antibiotics but showed promise for further development .
Neuropharmacological Study
A study investigating the effects of this compound on neurotransmitter modulation reported significant changes in serotonin levels in animal models. These findings support the compound's potential use in treating depression and anxiety disorders.
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Similarity | Unique Feature |
|---|---|---|
| (R)-2-Amino-1-(3-chlorophenyl)ethanol | Enantiomer with opposite chirality | Potential differences in biological activity |
| 3-Chloroaniline | Lacks alcohol functionality | Used primarily in dye production |
| Phenylethanolamine | Similar amine structure | Known for stimulant properties |
This table highlights the unique pharmacological profile of this compound compared to its analogs.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including asymmetric reduction techniques that utilize chiral catalysts. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
